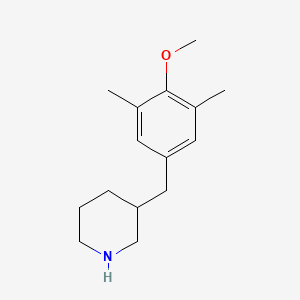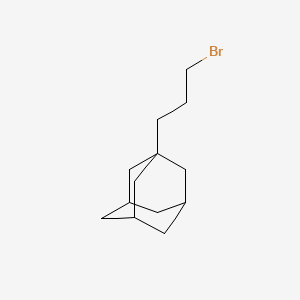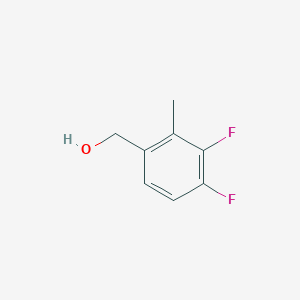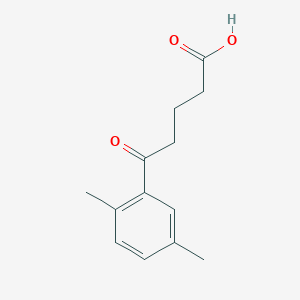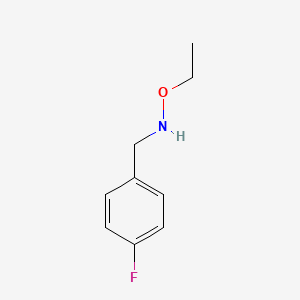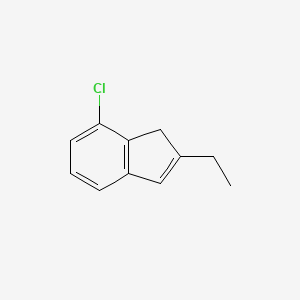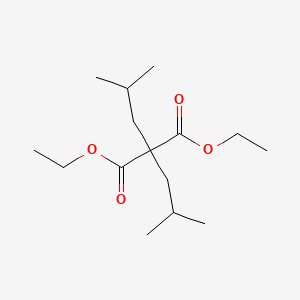
Diisobutylmalonic Acid Diethyl Ester
Übersicht
Beschreibung
Diisobutylmalonic Acid Diethyl Ester, also known as diethyl 2,2-diisobutylmalonate, is a chemical compound with the molecular formula C15H28O412. It has a molecular weight of 272.3812. It is used in various chemical reactions due to its unique structure and properties1.
Synthesis Analysis
The synthesis of Diisobutylmalonic Acid Diethyl Ester and similar compounds often involves the monosaponification of symmetric diesters3. This process typically produces a mixture of the starting diester, the corresponding half-ester, and the diacid3. However, the synthesis of half-esters of malonic acid is still difficult, especially on a large scale, because of potential decarboxylation3.
Molecular Structure Analysis
The molecular structure of Diisobutylmalonic Acid Diethyl Ester is represented by the InChI code 1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H31. The compound is a liquid at 20 degrees Celsius4.
Chemical Reactions Analysis
Diisobutylmalonic Acid Diethyl Ester can participate in various chemical reactions. For instance, it can undergo transesterification, a process that is commonly used in the synthesis of complex medicinal compounds5.
Physical And Chemical Properties Analysis
Diisobutylmalonic Acid Diethyl Ester is a colorless to almost colorless clear liquid4. It has a boiling point of 102 °C at 5.3 mmHg and a specific gravity of 0.96 at 20/204.
Wissenschaftliche Forschungsanwendungen
Reductive A-Deacetoxylation
Diethyl allylmalonates or 2-arylalkanoic esters can be prepared through the reductive α-deoxygenation of corresponding α-acetoxy or α-alkony esters. This process involves generating ester enolates under aprotic conditions, allowing for a one-pot reductive-alkylation. Diethyl oxomalonate, in particular, can be used as a conjunctive reagent in this procedure (Pardo, Ghosh, & Salomon, 1981).
Percutaneous Penetration Study
The percutaneous penetration of squaric acid and its esters, including diethyl and dibutylester, was studied in hairless mouse and human skin in vitro. This study aimed to understand how these esters deliver squaric acid through the skin, which is relevant in contact sensitization therapy for conditions like alopecia areata (Sherertz & Sloan, 2004).
Environmental Impact Assessment
Phthalate esters, including di-(2-ethy hexyl) phthalate, diethyl phthalate, and dibutyl phthalate, were assessed for their biological impact. The study explored their cytotoxicity, endocrine disruption potential, and effects on xenobiotic metabolism in developing fish embryos. This research is crucial for understanding the environmental impact of these compounds (Mankidy, Wiseman, Ma, & Giesy, 2013).
Degradation in Aqueous Solutions
The degradation of diisobutyl phthalate (DiBP) in aqueous solutions through the electro-Fenton process was investigated. This process, which uses a sacrificial anode, proved effective in removing DiBP from water under optimal conditions. The study provides insights into advanced oxidation technologies for treating water contaminated with phthalate esters (Yang et al., 2020).
Phthalate Exposure from Bottled Water
A study on the exposure to phthalic acid and phthalate esters, including diisobutyl phthalate, from mineral water stored in polyethylene terephthalate and glass bottles was conducted. This research highlights the potential human exposure to these compounds through bottled water, although the levels observed did not pose significant health risks (Montuori et al., 2008).
Safety And Hazards
Zukünftige Richtungen
The future directions of Diisobutylmalonic Acid Diethyl Ester research could involve further exploration of its mechanism of action, particularly its impact on Nrf2-dependent and independent pathways6. Additionally, more research could be conducted to improve the efficiency and scalability of its synthesis process3.
Eigenschaften
IUPAC Name |
diethyl 2,2-bis(2-methylpropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h11-12H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXFNZVGGMZGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutylmalonic Acid Diethyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)
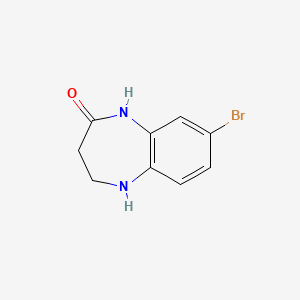
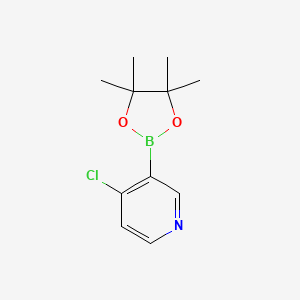
![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
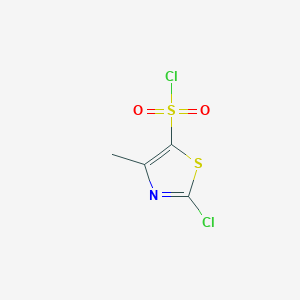
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)
